

# Technical Guide: Synthesis of 8-Mercptoadenine from 6-Aminopurine (Adenine)

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## Compound of Interest

Compound Name: 6-Amino-9H-purine-8-thiol

Cat. No.: B505620

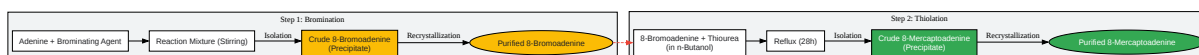
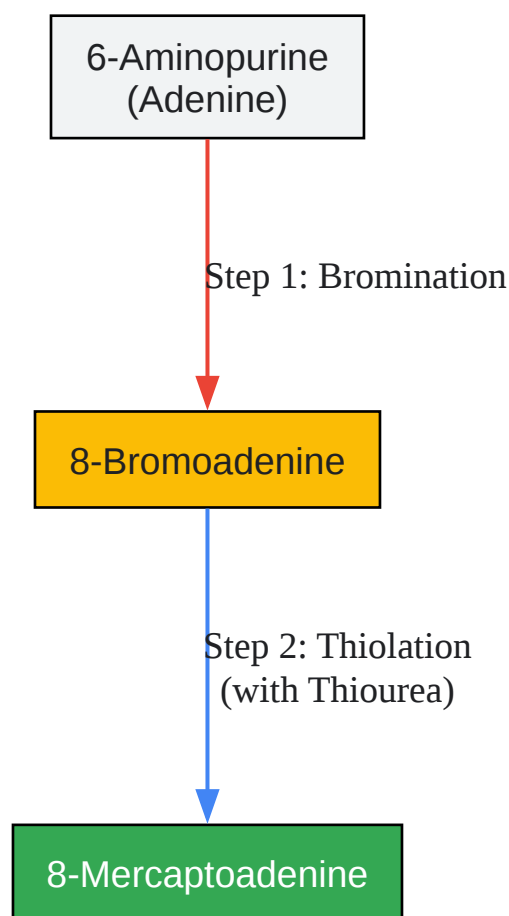
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This document provides an in-depth technical overview of a robust and well-documented two-step synthetic pathway for producing 8-mercptoadenine, also known as 6-amino-7(H)-purine-8(9H)-thione, from the readily available starting material, 6-aminopurine (adenine). Direct conversion is chemically challenging; therefore, this guide focuses on a reliable route involving the synthesis of an 8-bromo-adenine intermediate followed by nucleophilic substitution with thiourea.

## Synthetic Strategy Overview

The conversion of adenine to 8-mercptoadenine is efficiently achieved through a two-step process. The first step involves the electrophilic bromination of the C8 position of the purine ring to yield 8-bromoadenine. This intermediate is then subjected to a nucleophilic substitution reaction with thiourea, which acts as the sulfur source, to yield the final product.



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